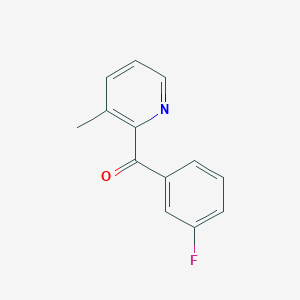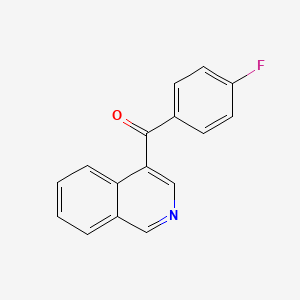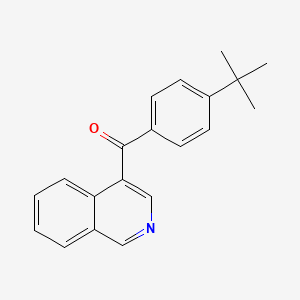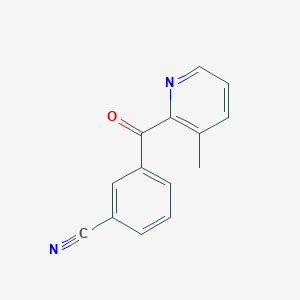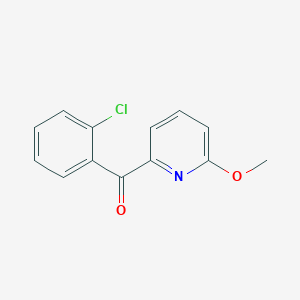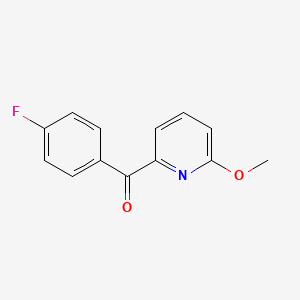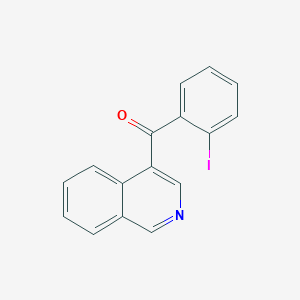
4-(2-碘代苯甲酰基)异喹啉
描述
4-(2-Iodobenzoyl)isoquinoline is a chemical compound characterized by its unique structure, which includes an isoquinoline ring system substituted with a 2-iodobenzoyl group
科学研究应用
4-(2-Iodobenzoyl)isoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
It is known that isoquinolines, a class of compounds to which 4-(2-iodobenzoyl)isoquinoline belongs, are often involved in interactions with various biological targets .
Mode of Action
Isoquinolines typically interact with their targets through various mechanisms, often leading to changes in cellular processes
Biochemical Pathways
Isoquinolines are known to influence several biochemical pathways, but the specific pathways influenced by 4-(2-Iodobenzoyl)isoquinoline remain to be determined .
生化分析
Biochemical Properties
4-(2-Iodobenzoyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters. 4-(2-Iodobenzoyl)isoquinoline acts as an inhibitor of MAO-B, thereby affecting the metabolism of neurotransmitters such as dopamine and serotonin . Additionally, it has been observed to interact with other proteins involved in cell signaling pathways, further modulating cellular functions.
Cellular Effects
The effects of 4-(2-Iodobenzoyl)isoquinoline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4-(2-Iodobenzoyl)isoquinoline has been shown to induce apoptosis and inhibit cell proliferation . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, 4-(2-Iodobenzoyl)isoquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its inhibition of MAO-B involves binding to the enzyme’s active site, preventing the oxidation of neurotransmitters . Additionally, 4-(2-Iodobenzoyl)isoquinoline can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Iodobenzoyl)isoquinoline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Iodobenzoyl)isoquinoline remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 4-(2-Iodobenzoyl)isoquinoline vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as neuroprotection and anti-cancer activity . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases significantly.
Metabolic Pathways
4-(2-Iodobenzoyl)isoquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The primary metabolic pathway involves hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted from the body . These metabolic processes influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 4-(2-Iodobenzoyl)isoquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within tissues is influenced by its affinity for certain binding proteins, which facilitate its accumulation in specific organs, such as the brain and liver.
Subcellular Localization
4-(2-Iodobenzoyl)isoquinoline exhibits distinct subcellular localization patterns, which affect its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules . Targeting signals and post-translational modifications play a crucial role in directing 4-(2-Iodobenzoyl)isoquinoline to specific subcellular compartments, thereby influencing its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Iodobenzoyl)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and 2-iodobenzoyl chloride as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or toluene, and the reaction is often conducted at elevated temperatures (e.g., 80-100°C).
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 4-(2-Iodobenzoyl)isoquinoline may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-(2-Iodobenzoyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the iodine atom to other functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different substituents at the iodine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Derivatives with reduced iodine functionality, such as hydroxyl groups or other functional groups.
Substitution Products: Compounds with various substituents at the iodine position, depending on the nucleophile used.
相似化合物的比较
4-(2-Iodobenzoyl)isoquinoline is unique due to its specific structural features. Similar compounds include:
4-(Bromobenzoyl)isoquinoline: Similar to 4-(2-Iodobenzoyl)isoquinoline but with a bromine atom instead of iodine.
4-(Chlorobenzoyl)isoquinoline: Similar structure with a chlorine atom.
4-(Fluorobenzoyl)isoquinoline: Similar structure with a fluorine atom.
These compounds differ in their reactivity and biological activity due to the different halogen atoms present.
属性
IUPAC Name |
(2-iodophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTMPPVXESKXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281401 | |
| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-30-8 | |
| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



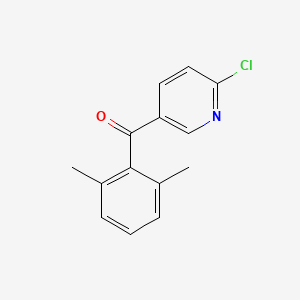

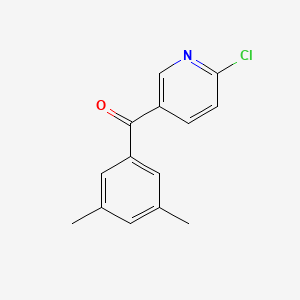
![(4-(1-(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1392133.png)
